molecular formula C15H10ClNS B14482323 2-(Chloromethylidene)-3-phenyl-2H-1,4-benzothiazine CAS No. 66252-24-2

2-(Chloromethylidene)-3-phenyl-2H-1,4-benzothiazine

Cat. No.: B14482323
CAS No.: 66252-24-2
M. Wt: 271.8 g/mol
InChI Key: SLXUCGPTTLGQEC-UHFFFAOYSA-N
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Description

2-(Chloromethylidene)-3-phenyl-2H-1,4-benzothiazine is an organic compound that belongs to the class of benzothiazines This compound is characterized by a chloromethylidene group attached to the benzothiazine ring, which is further substituted with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethylidene)-3-phenyl-2H-1,4-benzothiazine typically involves the reaction of 2-aminobenzenethiol with α-chloroacetophenone under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzothiazine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethylidene)-3-phenyl-2H-1,4-benzothiazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the chloromethylidene group to a methyl group.

    Substitution: The chlorine atom in the chloromethylidene group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Methyl-substituted benzothiazine.

    Substitution: Various substituted benzothiazines depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Chloromethylidene)-3-phenyl-2H-1,4-benzothiazine involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethylidene)-3-methyl-2H-1,4-benzothiazine
  • 2-(Chloromethylidene)-3-ethyl-2H-1,4-benzothiazine
  • 2-(Chloromethylidene)-3-phenyl-2H-1,4-benzoxazine

Uniqueness

2-(Chloromethylidene)-3-phenyl-2H-1,4-benzothiazine is unique due to the presence of the phenyl group, which can influence its chemical reactivity and biological activity. The phenyl group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development in various fields.

Properties

CAS No.

66252-24-2

Molecular Formula

C15H10ClNS

Molecular Weight

271.8 g/mol

IUPAC Name

2-(chloromethylidene)-3-phenyl-1,4-benzothiazine

InChI

InChI=1S/C15H10ClNS/c16-10-14-15(11-6-2-1-3-7-11)17-12-8-4-5-9-13(12)18-14/h1-10H

InChI Key

SLXUCGPTTLGQEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3SC2=CCl

Origin of Product

United States

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